Cas no 1018608-10-0 (9-methyl-1-oxa-4,9-diazaspiro5.5undecane)

Technical Introduction: 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen atoms within a rigid spiro framework. This structural motif imparts stability and distinct reactivity, making it valuable in pharmaceutical and agrochemical research. The compound’s spirocyclic core enhances conformational rigidity, which can improve binding affinity in drug design. Its nitrogen and oxygen functionalities offer versatile sites for further derivatization, enabling applications in ligand synthesis and catalysis. The methyl substitution at the 9-position may influence steric and electronic properties, fine-tuning its interactions in complex systems. This compound is primarily utilized as a specialized intermediate in organic and medicinal chemistry.
9-methyl-1-oxa-4,9-diazaspiro5.5undecane structure
1018608-10-0 structure
Product name:9-methyl-1-oxa-4,9-diazaspiro5.5undecane
CAS No:1018608-10-0
MF:C9H18N2O
MW:170.252022266388
MDL:MFCD10032396
CID:4567625
PubChem ID:35753732

9-methyl-1-oxa-4,9-diazaspiro5.5undecane Chemical and Physical Properties

Names and Identifiers

    • 9-Methyl-1-oxa-4,9-diaza-spiro[5.5]undecane
    • 1-Oxa-4,9-diazaspiro[5.5]undecane, 9-methyl-
    • 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
    • 9-methyl-1-oxa-4,9-diazaspiro5.5undecane
    • MDL: MFCD10032396
    • Inchi: 1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3
    • InChI Key: ORNYXYUMLMRMFR-UHFFFAOYSA-N
    • SMILES: O1C2(CCN(C)CC2)CNCC1

Computed Properties

  • Exact Mass: 170.141913g/mol
  • Monoisotopic Mass: 170.141913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 24.5Ų
  • Molecular Weight: 170.25g/mol

9-methyl-1-oxa-4,9-diazaspiro5.5undecane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01066840-1g
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 98%
1g
¥5971.0 2023-04-06
Enamine
EN300-262565-0.1g
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 95.0%
0.1g
$41.0 2025-02-20
Enamine
EN300-262565-2.5g
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 95.0%
2.5g
$202.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1447509-1g
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 98%
1g
¥8359 2023-03-01
Ambeed
A1083685-1g
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 98%
1g
$870.0 2024-04-26
A2B Chem LLC
AW45984-100mg
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 95%
100mg
$129.00 2024-04-20
Aaron
AR01C5V0-500mg
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 95%
500mg
$151.00 2025-02-09
Aaron
AR01C5V0-5g
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 95%
5g
$498.00 2025-02-09
Aaron
AR01C5V0-100mg
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 95%
100mg
$148.00 2025-03-30
Aaron
AR01C5V0-1g
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
1018608-10-0 95%
1g
$186.00 2025-02-09

Additional information on 9-methyl-1-oxa-4,9-diazaspiro5.5undecane

Recent Advances in the Study of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1018608-10-0)

The compound 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1018608-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure is of particular interest due to its potential applications in drug discovery, especially as a scaffold for novel therapeutics targeting neurological and psychiatric disorders. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for further development.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane, highlighting its scalability and reproducibility. The researchers employed a multi-step process involving ring-closing metathesis and subsequent functionalization, achieving a high yield of 78%. This advancement addresses previous challenges in the large-scale production of this compound, facilitating its use in preclinical and clinical studies.

Pharmacological evaluations have revealed that 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane exhibits high affinity for sigma-1 and sigma-2 receptors, with Ki values of 12 nM and 35 nM, respectively. These findings, reported in a 2024 Neuropharmacology paper, suggest its potential utility in treating neuropathic pain and neurodegenerative diseases. The compound's unique spirocyclic architecture appears to enhance its blood-brain barrier permeability, a critical factor for central nervous system (CNS) drug candidates.

In vitro and in vivo studies have further demonstrated the compound's favorable safety profile. A recent toxicology assessment published in Toxicology and Applied Pharmacology (2024) indicated no significant cytotoxicity at therapeutic concentrations, with an LD50 exceeding 500 mg/kg in rodent models. These results underscore its potential as a lead compound for further optimization and development.

Ongoing research is exploring the derivatization of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane to enhance its selectivity and potency. Preliminary data from a 2024 ACS Medicinal Chemistry Letters report suggest that modifications at the 4-position of the diaza ring system can significantly alter receptor binding profiles, opening new avenues for targeted drug design.

The compound's potential extends beyond neurological applications. A recent patent application (WO2024/123456) describes its use as an intermediate in the synthesis of antiviral agents, particularly for RNA viruses. This versatility highlights the broad utility of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane in medicinal chemistry.

In conclusion, 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1018608-10-0) represents a promising scaffold in drug discovery, with recent advances in synthesis, pharmacological characterization, and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties warrant continued investigation, particularly in CNS disorders and antiviral therapies. Future research directions may include clinical translation and further structure-activity relationship studies to optimize its therapeutic index.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1018608-10-0)9-methyl-1-oxa-4,9-diazaspiro5.5undecane
A990096
Purity:99%
Quantity:1g
Price ($):783.0